3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11152096
InChI: InChI=1S/C17H14N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h2-11H,1,12H2
SMILES: C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC11152096

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 3-phenyl-1-prop-2-enylquinazoline-2,4-dione
Standard InChI InChI=1S/C17H14N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h2-11H,1,12H2
Standard InChI Key XIAVYKXQDGKCRK-UHFFFAOYSA-N
SMILES C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3
Canonical SMILES C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione consists of a bicyclic quinazoline system with two ketone groups at positions 2 and 4. The phenyl group at position 3 enhances aromatic stacking interactions with biological targets, while the propenyl moiety at position 1 introduces potential reactivity for further functionalization . Key physicochemical parameters are inferred from analogous quinazolinediones:

PropertyValue/Description
Molecular FormulaC₁₈H₁₄N₂O₂
Molecular Weight298.32 g/mol
LogP (Partition Coefficient)~2.8 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The propenyl group likely improves membrane permeability compared to non-alkylated analogs, as seen in related N-alkylated quinazolinediones .

Synthetic Methodologies

Alkylation Strategies

The propenyl group is introduced via N-alkylation reactions. A validated approach involves microwave-assisted alkylation using allyl carbonates, as demonstrated for similar quinazolinediones . For example, reacting 3-phenylquinazoline-2,4(1H,3H)-dione with allyl carbonate in dimethylformamide (DMF) under microwave irradiation (130–160°C, 15–30 minutes) yields the target compound. Potassium carbonate acts as a base, facilitating deprotonation of the N1 position .

Optimized Reaction Conditions

ParameterValue
Temperature150°C
Time20 minutes
SolventDMF
BaseK₂CO₃ (3 equivalents)
Yield65–75% (estimated)

Multicomponent Reactions

Alternative routes employ one-pot multicomponent reactions. A three-component system using isatoic anhydride, allylamine, and benzaldehyde derivatives under solvent-free conditions achieves cyclization to form the quinazoline core . This method benefits from reduced purification steps and scalability.

Biological Activities and Mechanisms

Target ProteinBinding Energy (kcal/mol)Key Interactions
VEGFR-2-9.2Hydrogen bonds with Cys917, π-stacking with Phe1047
c-Met-8.7Salt bridges with Lys1110, Van der Waals with Leu1157

In vitro assays on hepatocellular carcinoma (HepG2) cells show IC₅₀ values of 4.2 µM for related 3-phenylquinazolinediones, with apoptosis induction via caspase-3 activation .

Antimicrobial Effects

The phenyl and propenyl substituents contribute to membrane disruption in Gram-positive bacteria. Comparative data against Staphylococcus aureus:

CompoundMIC (µg/mL)Zone of Inhibition (mm)
3-Phenyl-1-(prop-2-en-1-yl)quinazolinedione12.518
Ampicillin6.2522

Mechanistic studies indicate interference with bacterial DNA gyrase and topoisomerase IV .

CNS Modulation

Though weaker than barbiturates, quinazolinediones with N-allyl groups show anticonvulsant activity in murine models. The propenyl moiety may enhance blood-brain barrier penetration . At 50 mg/kg, seizure latency increased by 40% in maximal electroshock tests, compared to 70% for phenobarbital .

Structure-Activity Relationships (SAR)

  • N1-Substitution: Allyl groups improve bioavailability over methyl or ethyl chains .

  • C3-Aryl Groups: Phenyl rings enhance kinase inhibition via π-π interactions .

  • Dione Oxygen Atoms: Critical for hydrogen bonding with enzymatic targets .

ModificationEffect on Activity
Replacement of phenyl with cyclohexyl↓ VEGFR-2 inhibition by 60%
Oxidation of propenyl to epoxy↑ Cytotoxicity (IC₅₀: 2.8 µM)
Methylation of dione oxygensComplete loss of antimicrobial activity

Future Directions

Further research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Targeted Delivery Systems: Liposomal formulations to enhance tumor accumulation.

  • Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.

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